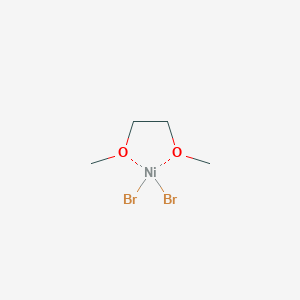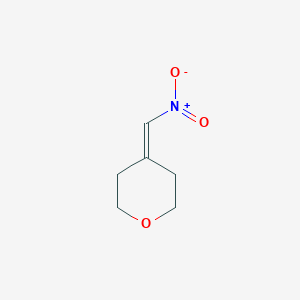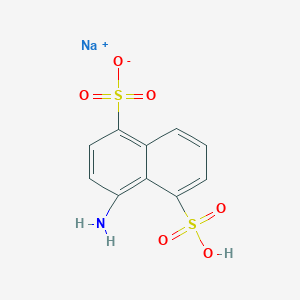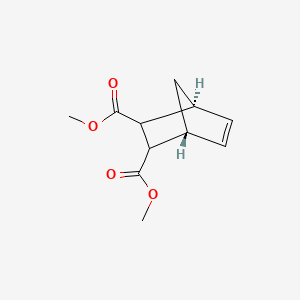
dibromonickel;1,2-dimethoxyethane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
dibromonickel;1,2-dimethoxyethane has a wide range of applications in scientific research:
Medicine: It is explored for its role in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of Nickel(II) bromide, dimethoxyethane adduct, involves its binding to the active sites of enzymes and proteins, effectively inhibiting their activity. Moreover, it has the capability to bind to receptor sites on cells and tissues, thereby interfering with the binding of other molecules .
Safety and Hazards
Vorbereitungsmethoden
dibromonickel;1,2-dimethoxyethane can be synthesized through a reaction between nickel(II) bromide (NiBr2) and 1,2-dimethoxyethane (DME). The process involves dissolving nickel(II) chloride (NiCl2) in a mixture of methanol and trimethyl orthoformate, followed by refluxing overnight. The resulting green gel is then dissolved in methanol, and DME is added. The solution is refluxed overnight, leading to the formation of the desired adduct . The industrial production methods are similar, focusing on maintaining high purity and yield through controlled reaction conditions.
Analyse Chemischer Reaktionen
dibromonickel;1,2-dimethoxyethane undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it acts as a catalyst.
Substitution Reactions: It can undergo substitution reactions with other ligands, forming different nickel complexes.
Coupling Reactions: It is used in cross-coupling reactions, such as the Kumada coupling, where it facilitates the formation of carbon-carbon bonds
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Vergleich Mit ähnlichen Verbindungen
dibromonickel;1,2-dimethoxyethane can be compared with other nickel(II) complexes, such as:
Nickel(II) chloride, dimethoxyethane adduct: Similar in structure but uses chloride instead of bromide.
Nickel(II) acetylacetonate: Another nickel complex used as a catalyst in organic synthesis.
Nickel(II) bromide, 2-methoxyethyl ether complex: Similar in function but with a different ether ligand
The uniqueness of this compound lies in its specific coordination environment and its effectiveness as a catalyst in various organic transformations.
Eigenschaften
IUPAC Name |
dibromonickel;1,2-dimethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVJTYBTJCDFL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Ni](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2NiO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421990 | |
| Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28923-39-9 | |
| Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione](/img/structure/B8024695.png)



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-3H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B8024710.png)


![9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8024719.png)
![2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8024732.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8024744.png)

![9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8024758.png)

